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Compound of Interest

Compound Name: PF-04620110

Cat. No.: B609929

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data from independent research
utilizing PF-04620110, a potent and selective inhibitor of diacylglycerol acyltransferase-1
(DGAT-1). The information is compiled from various studies to offer a comprehensive overview
of its biological activities and to compare its performance with alternative DGAT inhibitors.

Performance and Efficacy of PF-04620110

PF-04620110 is a well-characterized, orally bioavailable inhibitor of DGAT-1 with an IC50 of 19
nM.[1][2][3] Its primary mechanism of action is the inhibition of the final step in triglyceride
synthesis.[2][3] This activity has been independently verified and explored in various preclinical
and clinical settings.

In Vitro Efficacy

Independent studies have consistently demonstrated the potent inhibitory effect of PF-
04620110 on DGAT-1 activity and triglyceride synthesis in cell-based assays.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b609929?utm_src=pdf-interest
https://www.benchchem.com/product/b609929?utm_src=pdf-body
https://www.benchchem.com/product/b609929?utm_src=pdf-body
https://www.benchchem.com/product/b609929?utm_src=pdf-body
https://www.medchemexpress.com/PF-04620110.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018057/
https://pubmed.ncbi.nlm.nih.gov/24900321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018057/
https://pubmed.ncbi.nlm.nih.gov/24900321/
https://www.benchchem.com/product/b609929?utm_src=pdf-body
https://www.benchchem.com/product/b609929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Parameter Cell Line Concentration  Effect Source
Triglyceride Inhibition of

Synthesis HT-29 IC50 of 8 nM triglyceride [1]
Inhibition synthesis

NLRP3 Suppresses fatty
Inflammasome BMDMs - acid-induced [4]
Activation activation

Viral-Induced Prevents

Lipid Droplet HEK293T-ACE2 10 uM increase in lipid [5]
Production droplets

In Vivo Efficacy

Animal studies have corroborated the in vitro findings, showcasing the ability of PF-04620110

to modulate lipid metabolism and related inflammatory responses.
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Animal Model Dosage

Route

Key Findings Source

Rat =0.1 mg/kg

p.o.

Reduction in

plasma

triglyceride levels  [1][2][3]
following a lipid

challenge

Mouse (High-Fat
Diet)

Suppression of
HFD-derived IL-
13 and IL-18
production and
blood glucose

levels

Mouse 10 mg/kg

p.o.

Increased
postprandial
plasma
: [6]
glucagon-like
peptide-1 (GLP-

1) levels

Comparison with Alternative DGAT Inhibitors

PF-04620110's effects have been compared to other inhibitors targeting triglyceride synthesis,
notably DGAT-2 inhibitors. While both DGAT-1 and DGAT-2 catalyze the same final step in
triglyceride synthesis, their inhibitors exhibit distinct pharmacological profiles and physiological

effects.

A key differentiator is the gastrointestinal side effects observed with DGAT-1 inhibition. Clinical

data from Phase I trials of PF-04620110 in healthy volunteers revealed common

gastrointestinal adverse events, including nausea, vomiting, and diarrhea, which have limited

its further clinical development.[7] In contrast, DGAT-2 inhibitors are being explored for non-

alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[8][9]
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Ervogastat (PF- IONIS-DGAT2Rx
PF-04620110 )
Feature . 06865571) (DGAT-2  (Antisense DGAT-2
(DGAT-1 Inhibitor) o o
Inhibitor) Inhibitor)
Primary Target DGAT-1 DGAT-2 DGAT-2
Therapeutic Indication  Type 2 Diabetes, Non-alcoholic fatty
_ _ _ _ NAFLD, NASH
(Investigated) Obesity liver disease (NAFLD)
Nausea, vomiting,
Reported Side Effects ]
diarrhea
o Limited further ) )
Clinical Development Phase | trials Phase 2 trial
development due to
Status completed completed

Gl side effects

Experimental Protocols
In Vitro DGAT-1 Inhibition Assay

The inhibitory activity of PF-04620110 on recombinant human, rat, and mouse DGAT-1 can be
determined by measuring the incorporation of a radiolabeled substrate into triglycerides.

Protocol:

Incubate recombinant DGAT-1 enzyme with varying concentrations of PF-04620110.

« Initiate the enzymatic reaction by adding [3H]n-decanoyl Coenzyme A and diacylglycerol
(DG).

o After a defined incubation period, stop the reaction.
o Extract the lipids and separate them using thin-layer chromatography.

o Quantify the amount of radiolabeled triglyceride formed to determine the extent of inhibition
and calculate the IC50 value.[6]

Cell-Based Triglyceride Synthesis Assay

This assay measures the effect of PF-04620110 on triglyceride synthesis in a cellular context.
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Protocol:

e Culture intestinal-derived HT-29 cells.

Pre-incubate the cells with different concentrations of PF-04620110.

Add [3H]-glycerol to the culture medium.

After incubation, lyse the cells and extract the lipids.

Separate the lipids by thin-layer chromatography and quantify the incorporation of [3H]-
glycerol into triglycerides.[6]

In Vivo Triglyceride Tolerance Test in Rats

This protocol assesses the in vivo efficacy of PF-04620110 in reducing postprandial
hypertriglyceridemia.

Protocol:

Fast Sprague-Dawley rats overnight.

Administer PF-04620110 or vehicle orally.

After 30 minutes, administer a bolus of corn oil via oral gavage.

Collect blood samples at specified time points (e.g., 0, 1, 2, and 4 hours) post-lipid
challenge.

Measure plasma triglyceride concentrations to evaluate the effect of the inhibitor.[2]

Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of PF-04620110 in inhibiting triglyceride synthesis and
inflammation.
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Caption: General workflow for in vivo evaluation of PF-04620110.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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